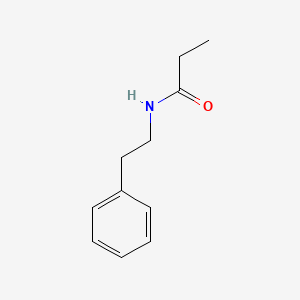
N-Phenethylpropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenethylpropionamide, typically involves the reaction of phenethylamine with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of phenethylamine and the carbonyl group of propionyl chloride .
Industrial Production Methods
the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment .
Chemical Reactions Analysis
Types of Reactions
N-Phenethylpropionamide, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl and phenethyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Phenethylpropionamide, is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: Studying the interactions of opioid-like compounds with biological systems.
Medicine: Researching the pharmacological properties of opioid analogs.
Industry: Used in forensic chemistry and toxicology for the identification and analysis of fentanyl analogs.
Mechanism of Action
The mechanism of action of N-Phenethylpropionamide, involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of natural opioids, leading to analgesic and euphoric effects. The molecular targets include the mu, delta, and kappa opioid receptors, which are involved in pain modulation and reward pathways .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar structure.
N-phenylpropionamide: Another amide compound with structural similarities.
N-phenethyl-4-piperidone: A precursor in the synthesis of fentanyl
Uniqueness
N-Phenethylpropionamide, is unique due to its specific structural features, including the phenethyl and phenyl groups attached to the amide moiety. These structural characteristics contribute to its distinct pharmacological properties and its use as an analytical reference standard .
Properties
CAS No. |
6283-04-1 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-2-11(13)12-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) |
InChI Key |
IABUULYQQIHCIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-3,5-diamine, N3,N3-dimethyl-](/img/structure/B8781440.png)






![Ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8781493.png)





